2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group and benzothiophene moiety.
2-(4-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a benzothiophene ring.
2-(4-Methylphenyl)-5-(5-nitro-2-thienyl)-1,3,4-oxadiazole: Contains a nitro group and a thiophene ring.
Uniqueness
2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of both a nitro group and a benzothiophene ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-10-2-4-11(5-3-10)16-18-19-17(23-16)15-9-12-8-13(20(21)22)6-7-14(12)24-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBNYAYCQGBDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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